molecular formula C16H28NO2+ B11515770 4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium

4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium

Cat. No.: B11515770
M. Wt: 266.40 g/mol
InChI Key: VUYJCNQODWWWIA-UHFFFAOYSA-N
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Description

4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with a hydroxycyclohexyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium typically involves the reaction of morpholine derivatives with propargyl bromide and cyclohexanol under basic conditions. The reaction is carried out in the presence of a strong base such as potassium hydroxide (KOH) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(prop-2-yn-1-yl)cyclohexane-1,3-dione
  • 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione

Uniqueness

4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium is unique due to its combination of a morpholine ring with a hydroxycyclohexyl group and a propyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H28NO2+

Molecular Weight

266.40 g/mol

IUPAC Name

1-[3-(4-propylmorpholin-4-ium-4-yl)prop-1-ynyl]cyclohexan-1-ol

InChI

InChI=1S/C16H28NO2/c1-2-10-17(12-14-19-15-13-17)11-6-9-16(18)7-4-3-5-8-16/h18H,2-5,7-8,10-15H2,1H3/q+1

InChI Key

VUYJCNQODWWWIA-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1(CCOCC1)CC#CC2(CCCCC2)O

Origin of Product

United States

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